![molecular formula C12H17NO2S B13256713 2-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B13256713.png)
2-[(Benzenesulfonyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Benzenesulfonyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The benzenesulfonyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(Benzenesulfonyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced benzenesulfonyl groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The piperidine ring can also interact with various receptors in the body, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Piperidine: A basic structure without the benzenesulfonyl group.
N-Benzylpiperidine: Contains a benzyl group instead of a benzenesulfonyl group.
Piperine: An alkaloid with a piperidine ring found in black pepper
Uniqueness: This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)piperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2 |
InChI Key |
NTPRADMDCMTGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


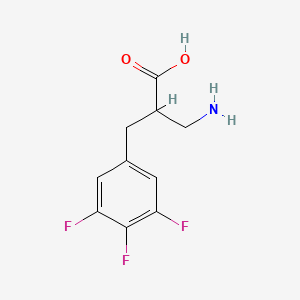
![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13256641.png)
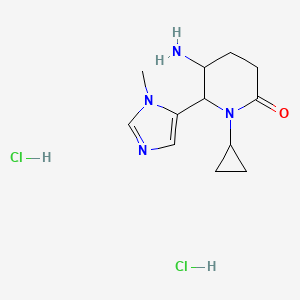
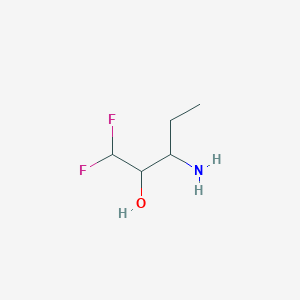
![4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13256652.png)
![4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13256659.png)
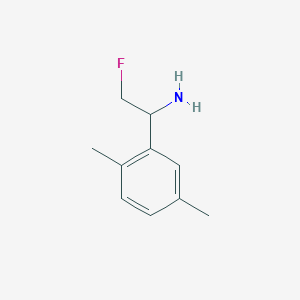
![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
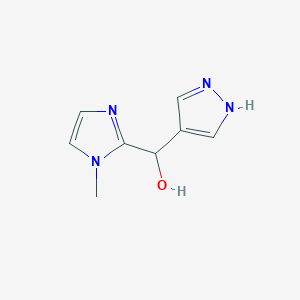
![2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13256671.png)
![1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine](/img/structure/B13256674.png)
![3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B13256683.png)
![2-Methyl-1-[(octan-2-yl)amino]propan-2-ol](/img/structure/B13256688.png)
![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine hydrochloride](/img/structure/B13256705.png)
